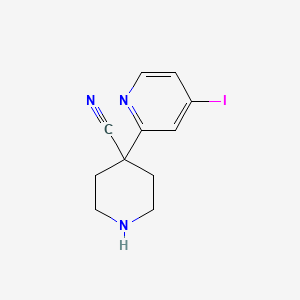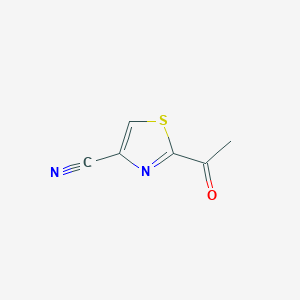![molecular formula C14H12IN3 B13881502 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both pyridine and imidazo[1,2-a]pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-ethylpyridine with appropriate reagents to form the imidazo[1,2-a]pyridine core, followed by iodination at the 3-position. The reaction conditions often include the use of strong bases and iodine sources under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the heterocyclic rings.
Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other therapeutic applications.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential as a drug candidate.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism by which 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in antituberculosis research, it may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylpyridine: A simpler pyridine derivative with different chemical properties and applications.
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents, which can lead to varied biological activities.
Uniqueness
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine is unique due to the combination of its pyridine and imidazo[1,2-a]pyridine moieties, along with the iodine atom at the 3-position. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C14H12IN3 |
|---|---|
Poids moléculaire |
349.17 g/mol |
Nom IUPAC |
7-(2-ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12IN3/c1-2-12-7-10(3-5-16-12)11-4-6-18-13(15)9-17-14(18)8-11/h3-9H,2H2,1H3 |
Clé InChI |
CUHHLLBVBIHILU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


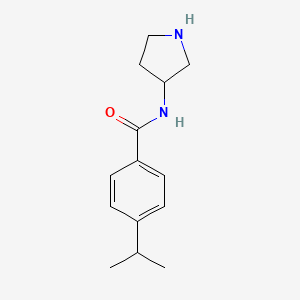
![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B13881434.png)
![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)
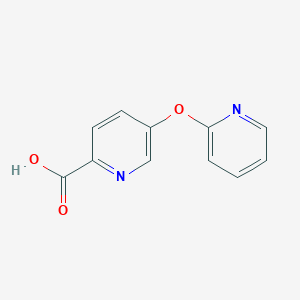
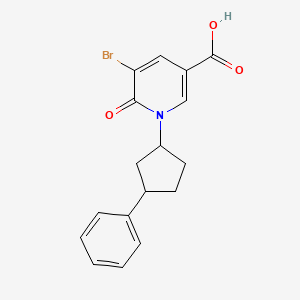
![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
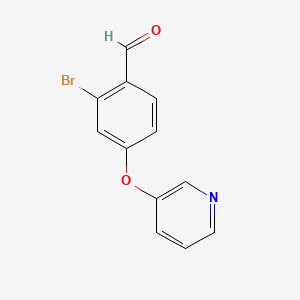
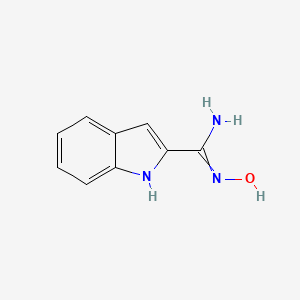
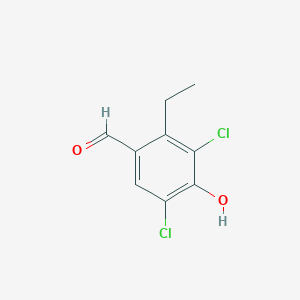
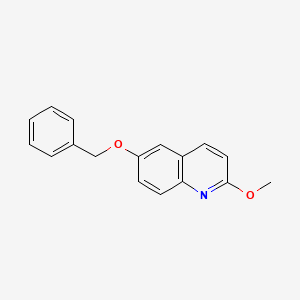
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
